molecular formula C39H54N6O8S B8068781 Saquinavir (Mesylate)

Saquinavir (Mesylate)

Cat. No. B8068781
M. Wt: 766.9 g/mol
InChI Key: IRHXGOXEBNJUSN-VLNAPGSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saquinavir (Mesylate) is a useful research compound. Its molecular formula is C39H54N6O8S and its molecular weight is 766.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Saquinavir (Mesylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Saquinavir (Mesylate) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nasal Delivery System : An intranasal in situ gel loaded with saquinavir mesylate nanosized microemulsion was developed to overcome the challenges of poor oral bioavailability (4% only), extensive first-pass metabolism, poor aqueous solubility, and low GIT permeability and absorption. This novel nasal formula showed higher nasal tissue permeability and enhanced systemic bioavailability in rabbits by 12-fold compared to marketed tablets (Hosny & Hassan, 2014).

  • Transportation by MRP1 and MRP2 : Saquinavir is transported by human multidrug resistance-associated protein 1 (hMRP1 [ABCC1]) and hMRP2 (cMOAT, or ABCC2), as shown in studies using MDCKII cells. These findings suggest the involvement of these proteins in saquinavir cytotoxicity and transport (Williams et al., 2002).

  • Solubility Enhancement via Ball Milling : High-energy ball milling of saquinavir mesylate led to an increase in aqueous solubility due to the formation of nanoporous particles with unique surface structures. Optimal milling time was found to be 3 hours, resulting in a 9-fold solubility enhancement (Branham et al., 2012).

  • Bioequivalence Studies : Bioequivalence studies comparing different tablet formulations of saquinavir mesylate showed that new pharmaceutical products were bioequivalent to the innovator, with similar tolerability and safety profiles (Yerino et al., 2011).

  • Anion-Exchange Effects : The effect of halides replacing the mesylate anion on saquinavir's solid-state and solubility properties was explored. This study found that different anions can affect the number of water molecules in saquinavir salts, influencing its dissolution properties (Fandaruff et al., 2015).

  • Inclusion Complex for Solubility Improvement : Inclusion complexation with hydroxypropyl-β-cyclodextrin was used to improve saquinavir mesylate's solubility and dissolution rate, indicating a potential method for dissolution and bioavailability enhancement (Mahajan et al., 2013).

  • P-glycoprotein as a Transporter : Saquinavir has been identified as a substrate for the multidrug resistance transporter P-glycoprotein (P-gp), suggesting its role in reducing intracellular drug concentration and affecting oral bioavailability (Kim et al., 1998).

  • Evolution in HIV Treatment : Saquinavir mesylate's role in HIV treatment has evolved, with improved formulations and combinations that reduce pill burden while maintaining efficacy and safety (O'Brien, 2006).

properties

IUPAC Name

(2R)-N-[(2S)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31+,32-,33?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHXGOXEBNJUSN-VLNAPGSISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1CC([C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54N6O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saquinavir (Mesylate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.